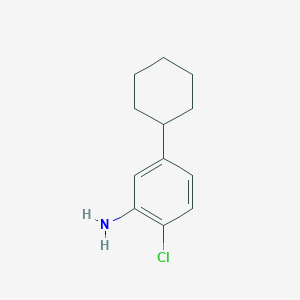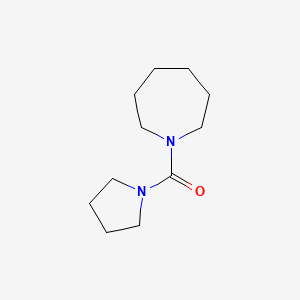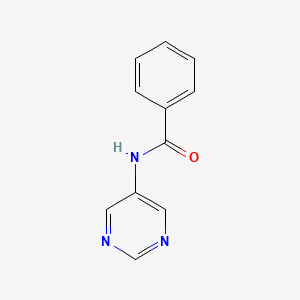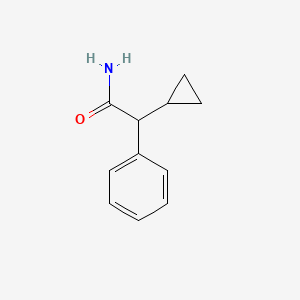
(2-Methoxy-3,4-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-3,4-dimethylphenyl)boronic acid, also known as MDMB, is an organic compound that belongs to the class of boronic acids. It is widely used in scientific research due to its unique properties, including its ability to form reversible covalent bonds with diols and its ability to act as a Lewis acid catalyst.
Mechanism of Action
(2-Methoxy-3,4-dimethylphenyl)boronic acid is known to act as a Lewis acid catalyst, which means it can accept a pair of electrons from a Lewis base. This property makes it useful in various chemical reactions, including the formation of covalent bonds between boronic acids and diols. (2-Methoxy-3,4-dimethylphenyl)boronic acid can also act as a base in certain reactions, accepting a proton from an acid.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (2-Methoxy-3,4-dimethylphenyl)boronic acid, as it is primarily used in scientific research and not for medicinal purposes. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-Methoxy-3,4-dimethylphenyl)boronic acid is its ability to form reversible covalent bonds with diols, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and purify, which makes it a popular choice for researchers. However, one limitation of (2-Methoxy-3,4-dimethylphenyl)boronic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving (2-Methoxy-3,4-dimethylphenyl)boronic acid, including its use in the development of new catalysts for chemical reactions, its use in the development of new sensors, and its potential use in medicinal chemistry. Further research is needed to fully understand the biochemical and physiological effects of (2-Methoxy-3,4-dimethylphenyl)boronic acid and its potential applications in these areas.
Synthesis Methods
(2-Methoxy-3,4-dimethylphenyl)boronic acid can be synthesized using a variety of methods, including the reaction of 2-methoxy-3,4-dimethylphenylboronic acid with various reagents such as trimethylsilyl chloride or chlorotrimethylsilane. Another method involves the reaction of 2-methoxy-3,4-dimethylphenylboronic acid with dichloromethane and a base such as potassium carbonate. The resulting product can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
(2-Methoxy-3,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research, including its use as a building block for the synthesis of various compounds such as boronic esters and boronate esters. It is also used as a catalyst in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and Sonogashira reactions. (2-Methoxy-3,4-dimethylphenyl)boronic acid has been used in the development of various sensors, including glucose sensors and pH sensors.
properties
IUPAC Name |
(2-methoxy-3,4-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFOCPXSRBABCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-3,4-dimethylphenyl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)

![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)


![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)


![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)